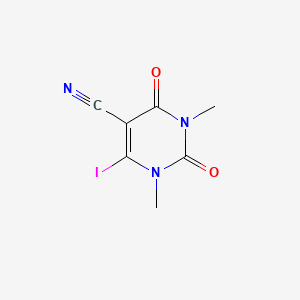
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H4BrCl2F3. It has a molecular weight of 307.92 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 307.92 .Applications De Recherche Scientifique
Synthesis of New Thiourea Derivatives
Research has demonstrated the synthesis of acylthioureas using aryl-carbamothioyl)benzamides, where derivatives were tested for their anti-pathogenic activity, showing significant effects especially on Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings highlight the potential of using 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide derivatives for developing novel anti-microbial agents with antibiofilm properties (Carmen Limban et al., 2011).
Trifluoromethylation of Aryl and Heteroaryl Halides
Another study focused on the trifluoromethylation of aryl and heteroaryl halides using fluoroform-derived CuCF3. This process was remarkable for its high reactivity and selectivity, providing a broad variety of trifluoromethylated products. Such reactivity suggests the usefulness of this compound in facilitating complex fluorination reactions (A. Lishchynskyi et al., 2013).
Preparation of Polymers with Controlled Molecular Architecture
The compound has also been utilized in the novel convergent growth approach to topological macromolecules based on dendritic fragments, showcasing its utility in the preparation of polymers with controlled molecular architecture. This application demonstrates its role in advancing materials science by enabling the synthesis of complex macromolecular structures (C. Hawker & J. Fréchet, 1990).
Nucleophilic Trifluoromethylation Reactions
In ionic liquids, this compound facilitates nucleophilic trifluoromethylation reactions, indicating its potential in green chemistry applications. The use of ionic liquids as reaction media highlights an environmentally friendly approach to chemical synthesis, with the compound playing a key role in such processes (Jinwi Kim & J. Shreeve, 2004).
Corrosion Inhibition in Acid Media
Research into triazole Schiff bases as corrosion inhibitors has shown that derivatives of this compound could potentially improve the efficiency of corrosion inhibitors in acid media. This application is critical for extending the lifespan of metals in corrosive environments, thereby contributing to industrial maintenance and sustainability (Turuvekere K. Chaitra et al., 2015).
Safety and Hazards
This compound is classified as dangerous, with a GHS05 pictogram . It can cause severe skin burns and eye damage (Hazard Statement: H314) . Precautionary measures include wearing protective gloves and eye protection, and in case of ingestion or inhalation, specific first aid measures should be taken .
Orientations Futures
While specific future directions for 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide are not mentioned in the available resources, compounds containing the trifluoromethyl group have been increasingly used in the development of new pharmaceuticals over the past 20 years . This suggests that this compound and similar compounds may continue to be of interest in drug discovery and development.
Mécanisme D'action
Target of Action
It’s known that benzylic bromides can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions suggest that the compound may interact with various biological targets, depending on the specific context.
Mode of Action
The mode of action of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is likely to involve the interaction of the benzylic bromide moiety with its targets. This interaction could involve nucleophilic substitution or free radical reactions at the benzylic position . The exact nature of these interactions and the resulting changes would depend on the specific biological context and the nature of the target.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound . .
Propriétés
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYHLYVDLXQFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
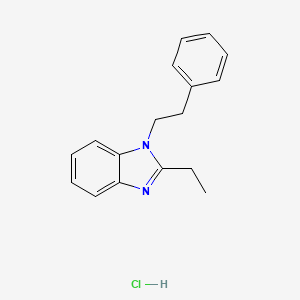
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2751523.png)
![1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2751526.png)

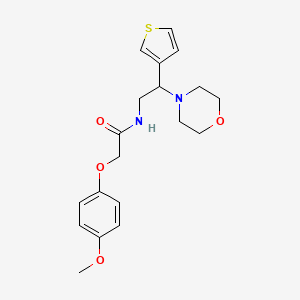
![N-(3,4-dichlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2751529.png)
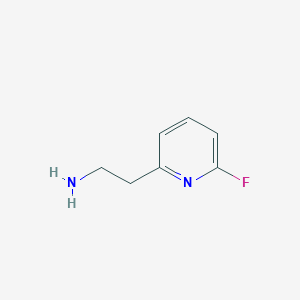
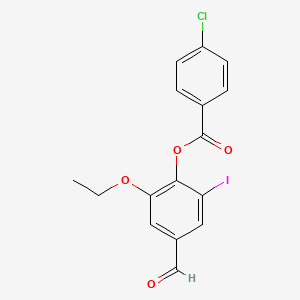
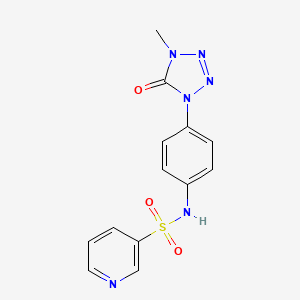
![3-{[(4-chlorophenyl)thio]methyl}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2751537.png)
![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

![1-(furan-2-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B2751543.png)
